molecular formula C11H12N2 B11914302 1-(Isoquinolin-7-yl)ethanamine

1-(Isoquinolin-7-yl)ethanamine

Cat. No.: B11914302
M. Wt: 172.23 g/mol
InChI Key: ZIFAZSAZUJPSCT-UHFFFAOYSA-N
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Description

1-(Isoquinolin-7-yl)ethanamine is a nitrogen-containing heterocyclic compound featuring an ethanamine (-CH2CH2NH2) substituent at the 7-position of the isoquinoline core. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and neurotransmitter modulation properties .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-isoquinolin-7-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-3-2-9-4-5-13-7-11(9)6-10/h2-8H,12H2,1H3

InChI Key

ZIFAZSAZUJPSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoquinolin-7-yl)ethanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Isoquinolin-7-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

1-(Isoquinolin-7-yl)ethanamine is primarily utilized as a building block in organic synthesis. It can undergo various chemical transformations, including:

  • Oxidation : Producing isoquinoline N-oxides.
  • Reduction : Leading to tetrahydroisoquinoline derivatives.
  • Substitution Reactions : Resulting in various substituted isoquinoline derivatives depending on the electrophile used.

This compound's ability to participate in these reactions makes it valuable for synthesizing more complex organic molecules and ligands used in catalysis.

Biological Research

In biological studies, this compound has shown potential antimicrobial and anticancer properties. Research indicates that isoquinoline derivatives can inhibit DNA synthesis by interacting with critical enzymes such as bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death.

  • Antimicrobial Properties : Studies have demonstrated that isoquinoline derivatives exhibit significant antibacterial activity against various strains, making them promising candidates for developing new antibiotics .
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. For instance, derivatives of isoquinoline have been shown to inhibit key signaling pathways involved in tumor growth, including tyrosine kinases and KRas inhibition .

Medicinal Applications

The therapeutic potential of this compound extends into the realm of drug development:

  • HIV Treatment : Isoquinoline compounds have been studied for their ability to inhibit HIV replication, offering potential avenues for developing new antiretroviral therapies .
  • Neurodegenerative Diseases : Research suggests that certain isoquinoline derivatives may interact with neurotransmitter receptors, which could be beneficial in treating conditions like Alzheimer's disease by acting as acetylcholinesterase inhibitors .

Industrial Applications

Beyond its medicinal uses, this compound is also applied in industrial settings:

  • Dyes and Materials : The compound serves as an intermediate in producing specialty chemicals and dyes due to its reactive functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Isoquinolin-7-yl)ethanamine with its closest structural analogs based on available evidence:

Compound Name Core Structure Substituent CAS Number Molecular Formula Key Properties/Applications References
This compound Isoquinoline Ethanamine at C7 Not Available C11H12N2 Hypothesized biological activity; synthesis likely involves CeCl3-catalyzed amination .
1-(Quinolin-7-yl)ethanamine Quinoline Ethanamine at C7 151506-21-7 C11H12N2 Commercially available (1 supplier); quinoline core may alter electronic properties vs. isoquinoline.
1-Methyl-7-isoquinolinemethanamine Isoquinoline Methyl and methanamine 1416714-21-0 C11H12N2 Discontinued product (95% purity); methyl substitution may reduce solubility vs. ethanamine.

Key Observations:

Core Structure Differences: Isoquinoline vs. Quinoline: Isoquinoline has a benzene ring fused to a pyridine ring at the 2- and 3-positions, whereas quinoline is fused at the 1- and 2-positions. Substituent Effects: The ethanamine group in this compound provides a flexible primary amine for hydrogen bonding, contrasting with the rigid methanamine group in 1-Methyl-7-isoquinolinemethanamine .

Synthesis Pathways: this compound may be synthesized via a CeCl3·7H2O-catalyzed reaction between arylisoquinoline and amines, as described for related 7-amino-isoquinoline derivatives . 1-(Quinolin-7-yl)ethanamine likely follows similar protocols but starts with a quinoline precursor, which may require distinct regioselective conditions .

Commercial Availability: 1-(Quinolin-7-yl)ethanamine is listed with one supplier, while 1-Methyl-7-isoquinolinemethanamine is discontinued, suggesting challenges in stability or scalability for the latter .

Research Findings and Trends

  • Biological Activity: Isoquinoline derivatives, such as 7-amino-substituted analogs, are frequently investigated for their affinity toward neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their planar aromatic systems and amine functionalities .
  • Physicochemical Properties : Ethanamine-substituted derivatives generally exhibit higher solubility in polar solvents compared to methyl-substituted analogs, which could enhance bioavailability .

Biological Activity

1-(Isoquinolin-7-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an isoquinoline ring, a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This unique arrangement contributes to its chemical reactivity and biological activity. The ethanamine moiety enhances the compound's potential for further functionalization, making it a versatile scaffold in drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Synthesis Inhibition : Isoquinoline derivatives, including this compound, have been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
  • Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate various signaling pathways associated with tumor growth .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibiotic .

Anticancer Properties

The compound has shown promising results in preclinical studies for its anticancer effects. For instance:

  • Cytotoxicity : It has displayed cytotoxic effects against multiple human tumor cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and others, with IC50 values indicating effective concentrations for inducing cell death .
  • Mechanisms of Action : The induction of apoptosis has been linked to caspase activation and cell cycle arrest at specific phases (G1 and S phases), which are critical for halting tumor progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure DescriptionNotable Activities
QuinolineA nitrogen-containing bicyclic compoundAntimicrobial and anticancer properties
TetrahydroisoquinolineA reduced form of isoquinolineDifferent pharmacological properties
2-(Isoquinolin-7-yl)ethanamineContains an isoquinoline ring attached to an ethanamine moietyNeuroprotective effects; potential drug candidate

The structural variations among these compounds lead to distinct biological activities, highlighting the specific advantages offered by this compound in therapeutic contexts .

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Antitumor Efficacy : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The most active derivatives induced apoptosis more effectively than standard chemotherapeutics like camptothecin .
  • Antimicrobial Activity : Another investigation revealed that this compound inhibited the growth of specific bacterial strains at low concentrations, suggesting potential as a lead compound for antibiotic development .
  • Neuropharmacological Potential : Research indicates that isoquinoline derivatives can modulate neurotransmitter systems, which may open avenues for developing treatments for neurological disorders .

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